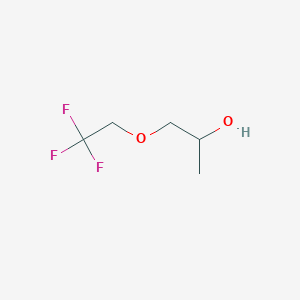![molecular formula C20H19NO4 B2751459 N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878715-91-4](/img/structure/B2751459.png)
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and various aromatic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Carboxamide Group:
Substitution Reactions: The aromatic substituents, such as the methoxyphenyl and methylphenoxy groups, are introduced through electrophilic aromatic substitution reactions, often using reagents like halides and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity of the final product.
Quality Control: Rigorous testing using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Drug Development: Explored as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
Materials Science:
Agriculture: Investigated for use as a pesticide or herbicide due to its bioactivity.
Mecanismo De Acción
The mechanism by which N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, affecting its electronic properties and reactivity.
Uniqueness
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-4-3-5-17(12-14)24-13-18-10-11-19(25-18)20(22)21-15-6-8-16(23-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECUVOOTONIXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2751377.png)

![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)

![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)



![1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2751388.png)
![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)

![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yliden)hydrazine-1-carboxamide](/img/structure/B2751394.png)
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2751397.png)

